2-Naphthylboronic acid CAS number and properties
2-Naphthylboronic acid CAS number and properties
An In-depth Technical Guide to 2-Naphthylboronic Acid: Properties and Applications in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Naphthylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol and visual diagrams of the reaction mechanism and workflow.
Core Properties of 2-Naphthylboronic Acid
2-Naphthylboronic acid, identified by the CAS number 32316-92-0 , is a key building block in the synthesis of complex organic molecules.[1][2][3][4] Its utility is underpinned by its specific chemical and physical characteristics, which are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 32316-92-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉BO₂ | [1][3] |
| Molecular Weight | 171.99 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or chunks | [1] |
| Melting Point | 269-275 °C | [1][2] |
| Boiling Point (Predicted) | 381.9 ± 25.0 °C | [1] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [1][4] |
| pKa (Predicted) | 8.53 ± 0.30 | [1] |
Application in Suzuki-Miyaura Cross-Coupling
2-Naphthylboronic acid is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[5] This palladium-catalyzed reaction is fundamental in the synthesis of biaryls, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are the oxidative addition of an organic halide to the palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Detailed Experimental Protocol: Synthesis of a Biaryl Compound using 2-Naphthylboronic Acid
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 2-Naphthylboronic acid.
Materials:
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2-Naphthylboronic acid
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Aryl bromide (e.g., 4-bromoanisole)
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Triphenylphosphine (B44618) (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (B91453) (anhydrous)
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Water (degassed)
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Inert gas supply (Nitrogen or Argon)
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Standard glassware for extraction and purification
Procedure:
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Reaction Setup:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Naphthylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.
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Add the palladium catalyst, such as palladium(II) acetate (0.02 mmol), and a ligand, like triphenylphosphine (0.08 mmol).
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Under a positive flow of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
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Reaction Execution:
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Heat the reaction mixture to 90 °C using a heating mantle or oil bath.
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Maintain this temperature and stir the mixture vigorously for 12 hours.
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Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).
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-
Workup and Purification:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine all organic layers and wash with brine (15 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired biaryl compound.
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General Experimental Workflow
